molecular formula C12H15ClN4O3 B1409367 N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide CAS No. 1858255-73-8

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide

Cat. No. B1409367
CAS RN: 1858255-73-8
M. Wt: 298.72 g/mol
InChI Key: UGODOWJUTUIJLN-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, commonly known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is a potent non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor subtype. It is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis of Amides : New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized, including compounds related to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide. These compounds are key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).
  • Antitumor Agents : The synthesis process for antitumor drugs, including intermediates similar to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, is a focus area for creating new therapeutic agents (Wang et al., 1997).

Molecular Structure and Properties

  • Hydrogen Bonding Patterns : Studies on molecular and supramolecular structures, including compounds with characteristics similar to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, reveal a range of intermolecular forces and hydrogen bonding patterns, which are important for understanding their chemical behavior (Wardell et al., 2008).

Biological Evaluation

  • Antidepressant and Nootropic Agents : Compounds with structural similarities to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide have been evaluated for potential antidepressant and nootropic activities. These studies provide insights into the central nervous system activity of such compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
  • Antimicrobial and Antifungal Activities : Certain derivatives, including those structurally related to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, have shown antimicrobial and antifungal potential, underscoring their medicinal importance (Samadhiya, Sharma, & Srivastava, 2013).

Pharmacological Potential

  • Antidiabetic Screening : Some derivatives, including those structurally akin to N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide, have been subjected to in vitro antidiabetic screening, indicating potential utility in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O3/c1-15-4-6-16(7-5-15)12(18)14-9-2-3-10(13)11(8-9)17(19)20/h2-3,8H,4-7H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGODOWJUTUIJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-4-methylpiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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